REACTION_CXSMILES
|
[NH:1]1[CH:5]=[N:4][C:3]([C:6]([O:8][CH3:9])=[O:7])=[N:2]1.[H-].[Na+].[CH3:12]I>C1COCC1>[CH3:12][N:1]1[CH:5]=[N:4][C:3]([C:6]([O:8][CH3:9])=[O:7])=[N:2]1 |f:1.2|
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1N=C(N=C1)C(=O)OC
|
Name
|
|
Quantity
|
0.315 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated
|
Type
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TEMPERATURE
|
Details
|
at reflux for 7 h under nitrogen
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Duration
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7 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
water (10 ml) was added
|
Type
|
EXTRACTION
|
Details
|
This was extracted with DCM
|
Type
|
CUSTOM
|
Details
|
the organic layer collected
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methanol
|
Type
|
CUSTOM
|
Details
|
DMSO (6 ml, 1:1) and purified by mass
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(N=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.29 g | |
YIELD: CALCULATEDPERCENTYIELD | 26.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |